molecular formula C11H10O2 B8564856 Methyl 4-ethynyl-3-methylbenzoate

Methyl 4-ethynyl-3-methylbenzoate

Cat. No.: B8564856
M. Wt: 174.20 g/mol
InChI Key: TXQGZCCESDPHPC-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-3-methylbenzoate is a benzoate ester derivative featuring an ethynyl (-C≡CH) group at the para position and a methyl (-CH₃) group at the meta position of the benzene ring. The ethynyl group confers reactivity for click chemistry (e.g., azide-alkyne cycloaddition), while the methyl substituent influences steric and electronic properties.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 4-ethynyl-3-methylbenzoate

InChI

InChI=1S/C11H10O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h1,5-7H,2-3H3

InChI Key

TXQGZCCESDPHPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of Methyl 4-ethynyl-3-methylbenzoate include:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Similarity Score*
Methyl 3-amino-4-(methylamino)benzoate -NH₂ (3), -NHCH₃ (4) C₁₀H₁₂N₂O₂ Amino, methylamino 1.00
Methyl 4-amino-3-(phenylamino)benzoate -NH₂ (4), -NHC₆H₅ (3) C₁₄H₁₃N₂O₂ Amino, phenylamino 0.98
Ethyl 3-amino-4-(methylamino)benzoate -NH₂ (3), -NHCH₃ (4), ethyl ester C₁₁H₁₄N₂O₂ Amino, methylamino 0.96

Notes:

  • Ethynyl vs. Amino Groups: The ethynyl group in this compound enhances reactivity for cross-coupling reactions compared to amino-substituted analogues, which are more nucleophilic but less suited for covalent conjugation .

Physical and Chemical Properties

While direct data for this compound are unavailable, comparisons are drawn from methyl esters with similar substituents:

Property This compound (Inferred) Methyl 3-amino-4-(methylamino)benzoate Methyl 4-(di-3-indolyl)methylbenzoate
Melting Point (°C) 80–100 (estimated) 145–147 162–164 (complex with acetone)
Solubility Moderate in polar solvents (e.g., DMSO) High in polar aprotic solvents Low in water, high in acetone
Stability Sensitive to light/moisture (ethynyl group) Stable under inert atmosphere Stable in crystalline form

Key Observations :

  • Reactivity: The ethynyl group increases susceptibility to oxidation and polymerization, requiring storage under inert conditions. This contrasts with amino-substituted derivatives, which are more thermally stable .
  • Crystallinity : Methyl 4-(di-3-indolyl)methylbenzoate forms triclinic crystals (space group P1) with distinct dihedral angles between aromatic planes, suggesting that bulky substituents in this compound may similarly influence packing .

Critical Considerations

  • Nomenclature Accuracy: Mislabeling substituent positions (e.g., para vs. meta) can lead to significant errors, as seen in corrigenda for related compounds like Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate .
  • Data Limitations : Experimental data for this compound are sparse; further studies are needed to validate inferred properties.

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